molecular formula C7H13BrO2 B130320 Ethyl 5-bromovalerate CAS No. 14660-52-7

Ethyl 5-bromovalerate

Cat. No. B130320
CAS RN: 14660-52-7
M. Wt: 209.08 g/mol
InChI Key: AFRWBGJRWRHQOV-UHFFFAOYSA-N
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Description

Ethyl 5-bromovalerate is a clear colorless to pale yellow liquid . It is used in the preparation of S (γ-Carboxypropyl)-DL-homocysteine and S (δ-Carboxybutyl)-DL-homocysteine .


Synthesis Analysis

Ethyl 5-bromovalerate can be synthesized starting from 5-bromopentanoic acid and thionyl chloride in absolute ethanol . The reaction yields ethyl 5-bromopentanoate, which is used in the next step .


Molecular Structure Analysis

The molecular formula of Ethyl 5-bromovalerate is C7H13BrO2 . Its molecular weight is 209.08 .


Chemical Reactions Analysis

Ethyl 5-bromovalerate is employed in the preparation of S (γ-Carboxypropyl)-DL-homocysteine and S (δ-Carboxybutyl)-DL-homocysteine . It is also used in the preparation of ethyl 5-azidovalerate .


Physical And Chemical Properties Analysis

Ethyl 5-bromovalerate has a density of 1.3±0.1 g/cm^3 . Its boiling point is 229.0±0.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The flash point is 103.9±0.0 °C . The refractive index is 1.460 .

Scientific Research Applications

  • Preparation of S (γ-Carboxypropyl)-DL-homocysteine

    • Summary of Application: Ethyl 5-bromovalerate is used as a starting material in the synthesis of S (γ-Carboxypropyl)-DL-homocysteine .
  • Preparation of S (δ-Carboxybutyl)-DL-homocysteine

    • Summary of Application: Ethyl 5-bromovalerate is also used as a starting material in the synthesis of S (δ-Carboxybutyl)-DL-homocysteine .
  • Preparation of Ethyl 5-azidovalerate

    • Summary of Application: Ethyl 5-bromovalerate can be used in the synthesis of ethyl 5-azidovalerate .
  • Preparation of S (γ-Carboxypropyl)-DL-homocysteine
  • Preparation of S (δ-Carboxybutyl)-DL-homocysteine
  • Preparation of Ethyl 5-azidovalerate
  • Preparation of S (γ-Carboxypropyl)-DL-homocysteine
  • Preparation of S (δ-Carboxybutyl)-DL-homocysteine
  • Preparation of Ethyl 5-azidovalerate

Safety And Hazards

Ethyl 5-bromovalerate is considered hazardous. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

ethyl 5-bromopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO2/c1-2-10-7(9)5-3-4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRWBGJRWRHQOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163417
Record name Ethyl 5-bromovalerate
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Molecular Weight

209.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromovalerate

CAS RN

14660-52-7
Record name Ethyl 5-bromovalerate
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Record name Ethyl 5-bromovalerate
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Record name 14660-52-7
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Record name Ethyl 5-bromovalerate
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Record name Ethyl 5-bromovalerate
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Record name ETHYL 5-BROMOVALERATE
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Synthesis routes and methods

Procedure details

A! Starting from 5-bromopentanoic acid (50 g, 0.276 mole) and thionyl chloride (39 ml, 0.552 mole) in absolute ethanol (500 ml) and following the procedure of Example 13,A!, there were obtained 62.7 g of ethyl 5-bromopentanoate (quantitative yield) which was used as such in the next step.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
333
Citations
A Samarat, Y Landais, H Amri - Tetrahedron letters, 2004 - Elsevier
… A five step synthesis of (±)-bis-homosarkomycin ethyl ester 6 has been achieved starting from commercially available ethyl phosphonoacetate and ethyl 5-bromovalerate. The …
Number of citations: 11 www.sciencedirect.com
MC Mussatto, D Savoia, C Trombini… - Journal of the Chemical …, 1980 - pubs.rsc.org
… A mixture of the cyclohexanone and dihydropyran derivatives (1 7) and (1 8), respectively, is obtained by the reaction of (1 1) with ethyl 5-bromovalerate. Treatment of the a-bromo-P-…
Number of citations: 29 pubs.rsc.org
M Noda, M Yamaguchi, E Ando, K Takeda… - The Journal of …, 1994 - ACS Publications
… of the resulting OH-group with ethyl 5-bromovalerate using f-BuOK afforded ester 5, which … of 8 with AICI3, alkylation of 9 with ethyl 5-bromovalerate, and hydrolysis of 10 with aqueous …
Number of citations: 36 pubs.acs.org
H Rapoport, JI Crowley - Journal of the American Chemical …, 1970 - ACS Publications
Monoethyl pimelic acid-1-UC was prepared and the unique location of its label established in the following way. Dibenzyl sodiomalonate-i-14C was alkylated with ethyl 5-bromovalerate …
Number of citations: 106 pubs.acs.org
S Conn, S Vreeland, A Wexler - 2012 - digitalcommons.cwu.edu
… synthesis of clavatadine A feature the carbamoylation of a phenol, prepared by dibromination of homogentisic acid lactone, and an azidoisocyanate, derived from ethyl 5-bromovalerate. …
Number of citations: 0 digitalcommons.cwu.edu
JE Puskas, M Castano, P Mulay, V Dudipala… - …, 2018 - ACS Publications
… γ-lithiated FA with a bromine-functionalized methoxy-PEG (Br-PEGM) that is prepared by Candida antarctica Lipase B (CALB)-catalyzed transesterification of ethyl 5-bromovalerate (EBV…
Number of citations: 10 pubs.acs.org
WM Awad, PL Whitney, WE Skiba, JH Mangum… - Journal of Biological …, 1983 - ASBMB
… Yields of about 30% were noted; in later experiments, alkylation with ethyl 5-bromovalerate was done under hydrogen with yields of 80% and greater. In all cases, the final products …
Number of citations: 28 www.jbc.org
WE Skibag, JH Mangumll - researchgate.net
… Yields of about 30% were noted; in later experiments, alkylation with ethyl 5-bromovalerate was done under hydrogen with yields of 80% and greater. In all cases, the final products …
Number of citations: 0 www.researchgate.net
Z Li, TS Seo, J Ju - Tetrahedron letters, 2004 - Elsevier
… Ethyl 5-azidovalerate was readily prepared from ethyl 5-bromovalerate by a nucleophilic substitution with NaN 3 in DMSO. The pure products of cycloaddition were obtained simply by …
Number of citations: 253 www.sciencedirect.com
F Albericio, N Kneib-Cordonier… - The Journal of …, 1990 - ACS Publications
… The phenolic functions of 3 or 4 were each alkylated with ethyl 5-bromovalerate (6), under improved conditions,17 to provide 7 or 7', respectively (Scheme II, left side). The ethyl valerate …
Number of citations: 408 pubs.acs.org

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